2,4-Dimethyl-5-nitrobenzonitrile
Overview
Description
2,4-Dimethyl-5-nitrobenzonitrile is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 .
Molecular Structure Analysis
The InChI code for 2,4-Dimethyl-5-nitrobenzonitrile is 1S/C9H8N2O2/c1-6-3-7(2)9(11(12)13)4-8(6)5-10/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2,4-Dimethyl-5-nitrobenzonitrile is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Chemical Behavior
Nitration and Rearrangement
The nitration of dimethylbenzonitriles, including 2,4-dimethyl-5-nitrobenzonitrile, has been studied. Reactions of 2,3- and 3,4-dimethylbenzonitriles with nitric acid in acetic anhydride yield 1,4-(nitroacetoxy-) adducts, leading to products such as 2,4-dimethyl-5-nitrobenzonitrile. These reactions also involve a thermolysis process resulting in the formation of the original dimethylbenzonitrile along with its nitro derivatives (Fischer & Greig, 1973).
Heat Capacities and Phase Transitions
Thermophysical studies have been conducted on various isomers of nitrobenzonitriles, including 2,4-dimethyl-5-nitrobenzonitrile. These studies involve differential scanning calorimetry to measure heat capacities, temperatures, enthalpies, and entropies of fusion and phase transitions (Jiménez et al., 2002).
Potential Applications in Nucleoside Modifications
- Antiviral Properties: Research on base pairs of 4-amino-3-nitrobenzonitrile and its analogues has proposed new mutagenic modified nucleosides for potential use as antiviral prodrugs. These modified nucleosides are designed to disrupt DNA/RNA helix formation, making them potential candidates for clinical applications (Palafox et al., 2022).
Pharmaceutical Synthesis
- Gefitinib Synthesis: 2,4-Dimethyl-5-nitrobenzonitrile derivatives have been used in the synthesis of pharmaceutical compounds such as Gefitinib. This process involves transfer hydrogenation and other chemical transformations, highlighting the compound's utility in complex organic syntheses (Jin et al., 2005).
Molecular Structure Analysis
- Rotational Spectroscopy Studies: The molecular structures of nitrobenzonitrile derivatives have been analyzed using rotational spectroscopy. This research helps in understanding the structural impacts of electron-withdrawing substituents on the phenyl ring, which is crucial in designing molecules with specific electronic properties (Graneek et al., 2018).
properties
IUPAC Name |
2,4-dimethyl-5-nitrobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-7(2)9(11(12)13)4-8(6)5-10/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCHWOZARCTQMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-5-nitrobenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.